molecular formula C7H9ClFNO B6251617 3-(aminomethyl)-4-fluorophenol hydrochloride CAS No. 2445785-83-9

3-(aminomethyl)-4-fluorophenol hydrochloride

Cat. No.: B6251617
CAS No.: 2445785-83-9
M. Wt: 177.60 g/mol
InChI Key: SDYVABRQMIKKJN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluorophenol hydrochloride is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a fluorophenol ring, with the hydrochloride salt form enhancing its solubility and stability. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-4-fluorophenol hydrochloride typically involves the following steps:

    Starting Material: The process begins with 4-fluorophenol as the starting material.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-4-fluorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are employed.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-4-fluorophenol hydrochloride is utilized in multiple research domains:

    Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act on certain receptors, altering their activity and downstream signaling pathways.

    Cellular Pathways: Involved in modulating cellular pathways related to oxidative stress and apoptosis.

Comparison with Similar Compounds

  • 3-(Aminomethyl)phenol hydrochloride
  • 4-Fluoroaniline hydrochloride
  • 3-Fluoro-4-hydroxybenzylamine hydrochloride

Comparison:

  • 3-(Aminomethyl)-4-fluorophenol hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring, which imparts distinct electronic and steric properties.
  • Compared to 3-(aminomethyl)phenol hydrochloride , the fluorine atom in this compound enhances its reactivity and potential biological activity.
  • 4-Fluoroaniline hydrochloride lacks the phenolic hydroxyl group, making it less versatile in certain chemical reactions.
  • 3-Fluoro-4-hydroxybenzylamine hydrochloride has a similar structure but differs in the position of the aminomethyl group, affecting its reactivity and applications.

Properties

CAS No.

2445785-83-9

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

3-(aminomethyl)-4-fluorophenol;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H

InChI Key

SDYVABRQMIKKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CN)F.Cl

Purity

95

Origin of Product

United States

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